3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol
Description
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H22O/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
IWZLCYPAMUSXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC2CCC1C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the reduction of bicyclo[2.2.1]heptan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its bicyclic structure may enable it to fit into enzyme active sites, modulating enzyme activity and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound is compared to derivatives sharing the bicyclo[2.2.1]heptane scaffold but differing in substituents and functional groups:
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol (CAS: 94291-52-8)
- Molecular Formula : C₁₃H₂₄O
- Key Features :
- A secondary alcohol with a single methyl group on the propane chain.
- Additional dimethyl groups on the bicyclo[2.2.1]heptane ring.
- Comparison: Reduced branching on the propanol chain compared to the target compound results in higher water solubility. Applications include intermediates in organic synthesis due to balanced hydrophobicity .
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate (CAS: 1797121-57-3)
- Molecular Formula : C₁₂H₂₀O₂
- Key Features :
- Ester functional group instead of a hydroxyl group.
- Comparison :
Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride (CAS: 10038-73-0)
- Molecular Formula: C₁₄H₂₇NO·HCl
- Key Features: Amino alcohol structure with a hydrochloride salt.
- Comparison :
(1R,2S,3R,4S)-3-[(Dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol
- Molecular Formula: C₁₆H₂₃NO
- Key Features: Aromatic phenyl and dimethylamino substituents.
- Explored in medicinal chemistry for targeted therapies .
Key Observations :
- Branching Effects: The target compound’s 2,2-dimethylpropanol chain reduces water solubility compared to less-branched analogs.
- Functional Group Impact: Amino and ester derivatives exhibit divergent solubility and bioactivity profiles.
- Synthetic Utility : Bicyclo[2.2.1]heptane derivatives are versatile intermediates; substituents dictate their roles in drug design or industrial applications.
Research Findings and Implications
- Material Science : Hydrophobic derivatives like the target compound are candidates for slow-release formulations or hydrophobic coatings.
- Synthetic Challenges : Steric hindrance in the target compound complicates synthetic routes, necessitating optimized methods (e.g., Grignard reactions or catalytic hydrogenation) .
Biological Activity
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol, commonly referred to as a bicyclic alcohol, belongs to a class of compounds known for their unique structural features and biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 154.25 g/mol. The compound's structure features a bicyclic framework that contributes to its unique biological properties.
Pharmacological Properties
Research indicates that compounds with bicyclic structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that bicyclic alcohols possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies have indicated potential neuroprotective properties, suggesting possible applications in neurodegenerative disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in inflammation and microbial defense.
Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound. The results demonstrated that this compound exhibited significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, the compound was tested in vitro to assess its effect on pro-inflammatory cytokine production in human cell lines. The findings revealed a reduction in cytokine levels upon treatment with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 50 | 30 |
| TNF-alpha | 40 | 25 |
Q & A
Basic: What are the established synthetic routes for 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol, and what reaction conditions optimize yield?
Synthesis typically involves functionalizing the bicyclo[2.2.1]heptane core. A common strategy is coupling a preformed bicyclic fragment (e.g., bicyclo[2.2.1]heptan-2-ylmethanol) with a propanol derivative via nucleophilic substitution or esterification, followed by dimethylation. For example:
- Grignard Reaction : Reacting bicyclo[2.2.1]heptan-2-ylmethyl bromide with 2,2-dimethylpropanal in anhydrous THF under inert atmosphere yields the alcohol after acidic workup .
- Catalytic Coupling : Palladium-catalyzed cross-coupling of bicyclic halides with tert-butyl propargyl alcohol, followed by hydrogenation, can introduce the dimethylpropanol moiety .
Optimization : Yield improvements (>70%) are achieved using dry solvents, controlled temperatures (0–25°C), and molecular sieves to scavenge water. Purification via column chromatography (hexane/ethyl acetate) ensures high purity .
Basic: How is the stereochemistry and structural conformation of this compound characterized experimentally?
The rigid bicyclic framework imposes specific stereochemical constraints. Key methods include:
- X-ray Crystallography : Resolves absolute configuration and confirms the endo/exo orientation of substituents .
- NMR Spectroscopy : and NMR distinguish diastereomers. For example, the deshielded proton on C2 of the bicyclo system appears as a multiplet at δ 1.8–2.2 ppm, while methyl groups resonate as singlets near δ 1.0–1.2 ppm .
- Computational Modeling : Density functional theory (DFT) predicts stable conformers, validated against experimental data .
Advanced: What strategies address stereochemical challenges in derivatizing the bicyclo[2.2.1]heptane core for structure-activity relationship (SAR) studies?
The core’s rigidity limits derivatization flexibility. Effective approaches include:
- Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to control substituent addition .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers of ester precursors .
- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru) to invert stereochemistry during coupling reactions .
Example : Introducing an amino group at C3 via Mitsunobu reaction with chiral azides preserves stereochemical integrity .
Advanced: How does the compound’s reactivity vary under oxidative or reductive conditions, and what analytical methods monitor these transformations?
- Oxidation : The tertiary alcohol resists oxidation, but strong agents like Jones reagent (CrO/HSO) convert it to a ketone. Monitor via FT-IR (C=O stretch at ~1700 cm) and LC-MS .
- Reduction : Hydrogenation (Pd/C, H) reduces unsaturated bicyclic analogs but leaves the alcohol intact. Use NMR to track alkene signal disappearance (δ 5.5–6.0 ppm) .
- Side Reactions : Competing elimination (forming alkenes) occurs under acidic conditions. Control via low-temperature reactions and buffered media .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Stereochemical Profiling : Compare enantiomers via chiral HPLC and correlate activity with specific configurations .
- Standardized Assays : Replicate receptor-binding studies (e.g., dopamine D2 receptor assays) under uniform conditions (pH 7.4, 37°C) .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
- In Vitro Binding Assays : Radioligand competition assays (e.g., -spiperone for dopamine receptors) quantify affinity (K) .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to identify key binding residues .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS to assess stability and bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
